![molecular formula C12H17NO B578390 4-(2-Methyl-cyclopropylmethoxy)-benzylamine CAS No. 1211594-46-5](/img/structure/B578390.png)
4-(2-Methyl-cyclopropylmethoxy)-benzylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-Methyl-cyclopropylmethoxy)-benzylamine” is a chemical compound that is likely to be a derivative of pyrrolidinone . Pyrrolidinone derivatives are known to be GPR119 modulators and are useful for the prevention and/or treatment of diabetes, obesity, dyslipidemia, and related disorders . The cyclopropyl group in the compound is influential in biological systems .
Synthesis Analysis
The synthesis of structurally various bromomethyl cyclopropane, which could be a similar process to the synthesis of “4-(2-Methyl-cyclopropylmethoxy)-benzylamine”, has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N . All structures were characterized by IR, 1H-NMR, 13C-NMR, and Mass spectroscopy techniques .Molecular Structure Analysis
The structure of the cyclopropylmethyl cation, which is a part of “4-(2-Methyl-cyclopropylmethoxy)-benzylamine”, is known to be unique. It is well known that both cyclopropylmethyl and cyclobutyl derivatives give very similar product mixtures under SN1 hydrolysis conditions . The bonding of C-4 with C-1 and C-2 can be roughly described as an interaction of the vacant p-orbital of C-4 with the filled orbital of the π-bond between C-1 and C-2 .Chemical Reactions Analysis
The compound “4-(2-Methyl-cyclopropylmethoxy)-benzylamine” could potentially be involved in various chemical reactions. For instance, it could be part of the synthesis of dual-target EGFR/ALK inhibitors, which are designed to treat cancer patients with ALK-positive NSCLC coexisting with EGFR mutations .Future Directions
The future directions for “4-(2-Methyl-cyclopropylmethoxy)-benzylamine” could involve further exploration of its potential as a therapeutic agent, given its structural similarity to GPR119 modulators . Additionally, its potential role in the synthesis of dual-target EGFR/ALK inhibitors could be further investigated .
properties
IUPAC Name |
[4-[(2-methylcyclopropyl)methoxy]phenyl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-6-11(9)8-14-12-4-2-10(7-13)3-5-12/h2-5,9,11H,6-8,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFYAMZHWFPJPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1COC2=CC=C(C=C2)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-cyclopropylmethoxy)-benzylamine |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.